molecular formula C19H17NO3 B5875396 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate

2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate

Cat. No. B5875396
M. Wt: 307.3 g/mol
InChI Key: UJZAISBWBNWFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate, also known as AMBI, is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. This compound belongs to the class of indole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is not fully understood. However, it has been suggested that 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate may exert its pharmacological effects by modulating the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its low stability in acidic conditions and its potential to undergo oxidation under certain conditions.

Future Directions

There are several future directions for the scientific research of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as a therapeutic agent for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate for therapeutic use.
In conclusion, 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages and limitations for lab experiments and has several future directions for scientific research.

Synthesis Methods

2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with a N,N-dimethylformamide derivative in the presence of a Lewis acid catalyst.

Scientific Research Applications

2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been studied for its potential use as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-acetyl-1-methylindol-3-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-8-10-14(11-9-12)19(22)23-18-15-6-4-5-7-16(15)20(3)17(18)13(2)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZAISBWBNWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(N(C3=CC=CC=C32)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.